molecular formula C23H20O3 B14671013 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- CAS No. 36635-79-7

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-

Cat. No.: B14671013
CAS No.: 36635-79-7
M. Wt: 344.4 g/mol
InChI Key: NYGOSCWEGSOKNR-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-biphenylcarboxaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by recrystallization from ethanol to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The molecular pathways involved include the inhibition of cyclin-dependent protein kinases and other key enzymes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1,3-diphenyl-, (E)-:

    2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:

Uniqueness

2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is unique due to the presence of both biphenyl and dimethoxy groups, which can enhance its biological activity and chemical reactivity compared to other chalcones. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

36635-79-7

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3

InChI Key

NYGOSCWEGSOKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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